

The Discovery and History of Acetyl Coenzyme A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This technical guide provides an in-depth exploration of the discovery and history of Acetyl Coenzyme A (Acetyl-CoA), a pivotal molecule in cellular metabolism. We delve into the foundational experiments conducted by the pioneering scientists who first identified and characterized this "active acetate," tracing the timeline of discovery from the initial observations of a heat-stable cofactor to the elucidation of its complex structure and central role in metabolic pathways. This document details the key experimental protocols for the isolation, purification, and functional characterization of Acetyl-CoA, presenting available quantitative data in structured tables for clarity. Furthermore, critical biochemical pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the logical and functional relationships that underscore the significance of Acetyl-CoA in biochemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of the historical context and experimental basis of our knowledge of Acetyl-CoA.

Introduction: The Quest for "Active Acetate"

In the mid-20th century, the field of biochemistry was grappling with a central question: how are two-carbon units, derived from the breakdown of carbohydrates, fats, and proteins, activated and utilized in the intricate web of metabolic reactions? This elusive two-carbon entity was often referred to as "active acetate." The journey to identify this molecule and understand its function is a story of meticulous experimentation and brilliant scientific deduction, culminating in the discovery of Acetyl Coenzyme A.



This discovery was a monumental breakthrough, revealing the crucial link between glycolysis and the citric acid cycle, and elucidating the fundamental mechanisms of fatty acid oxidation and synthesis. The scientists at the forefront of this research, including Fritz Lipmann, Feodor Lynen, and Severo Ochoa, were awarded Nobel Prizes for their groundbreaking contributions that laid the foundation for our modern understanding of intermediary metabolism.

This guide will revisit their seminal work, providing a detailed account of the experimental approaches that led to the isolation and characterization of Acetyl-CoA.

The Pioneers and the Timeline of Discovery

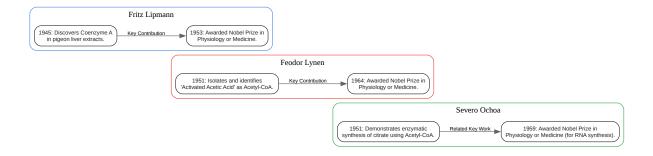
The discovery of Acetyl-CoA was not a single event but rather a series of interconnected findings from several laboratories over a number of years.

- 1945: The Discovery of Coenzyme A by Fritz Lipmann. While studying acetylation reactions
 in pigeon liver extracts, Fritz Lipmann discovered a heat-stable cofactor essential for the
 acetylation of sulfanilamide.[1][2] He named this cofactor "Coenzyme A" (the "A" standing for
 acetylation).[2][3] Lipmann's initial experiments demonstrated that this coenzyme was a
 necessary component for the transfer of acetyl groups.[1]
- Early 1950s: Structure Elucidation. The chemical structure of Coenzyme A was a significant puzzle. Through the collaborative efforts of Lipmann's group at Harvard Medical School and Massachusetts General Hospital, and researchers at the Lister Institute in London, the complex structure of Coenzyme A was determined.[3] It was found to be composed of βmercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3'-phosphate 5'diphosphate.
- 1951: Isolation of "Activated Acetic Acid" by Feodor Lynen. Working with yeast, Feodor Lynen and his colleagues successfully isolated the chemically active form of acetate and identified it as a thioester of Coenzyme A.[4] In his seminal paper in Angewandte Chemie, Lynen described the structure of "aktivierten Essigsäure" (activated acetic acid), showing that the acetyl group was linked to the sulfur atom of Coenzyme A.[5] This discovery provided the chemical identity of the long-sought "active acetate."
- 1951: Enzymatic Synthesis of Citrate by Severo Ochoa. Severo Ochoa and his collaborator
 Joseph Stern demonstrated the enzymatic synthesis of citrate from oxaloacetate and an



acetyl donor.[6][7] Their work with soluble enzymes from pigeon liver and pig heart crystallized the role of Acetyl-CoA as the direct donor of the two-carbon unit for the entry into the citric acid cycle.[6][8]

These key discoveries are summarized in the timeline below:



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Key milestones in the discovery of Acetyl Coenzyme A.

Key Experimental Protocols

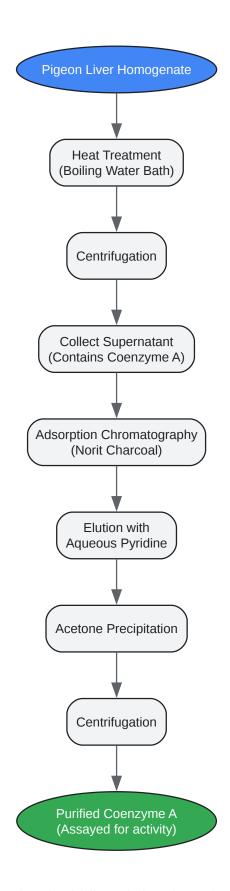
The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of Acetyl-CoA. These protocols are based on the original publications of Lipmann, Lynen, and Ochoa and their contemporaries.

Isolation and Purification of Coenzyme A from Pigeon Liver (Lipmann)

Fritz Lipmann's initial work involved the challenging task of isolating the heat-stable coenzyme from complex biological material. Pigeon liver was chosen due to its high metabolic rate.[1]



Experimental Workflow:



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Workflow for the isolation of Coenzyme A from pigeon liver.

Methodology:

- Homogenization: Fresh pigeon livers were homogenized in cold water.
- Heat Treatment: The homogenate was briefly immersed in a boiling water bath to denature and precipitate most proteins, taking advantage of the heat stability of Coenzyme A.
- Centrifugation: The heat-treated homogenate was centrifuged to remove the precipitated proteins.
- Supernatant Collection: The clear supernatant, containing the crude Coenzyme A, was collected.
- Adsorption Chromatography: The supernatant was passed through a column packed with Norit (activated charcoal), which adsorbs Coenzyme A.
- Elution: The Coenzyme A was eluted from the charcoal column using an aqueous solution of pyridine.
- Precipitation: Coenzyme A was precipitated from the eluate by the addition of acetone.
- Final Purification: The precipitate was collected by centrifugation and further purified through repeated cycles of adsorption and elution. The final product was a concentrated, partially purified preparation of Coenzyme A.

Assay for Coenzyme A Activity (Sulfanilamide Acetylation):

The activity of the isolated Coenzyme A was determined by its ability to catalyze the acetylation of sulfanilamide in a pigeon liver enzyme preparation.

- Reaction Mixture: The assay mixture contained pigeon liver enzyme extract (as a source of acetylating enzymes), ATP, acetate, sulfanilamide, and the Coenzyme A preparation to be tested.
- Incubation: The mixture was incubated at 37°C.



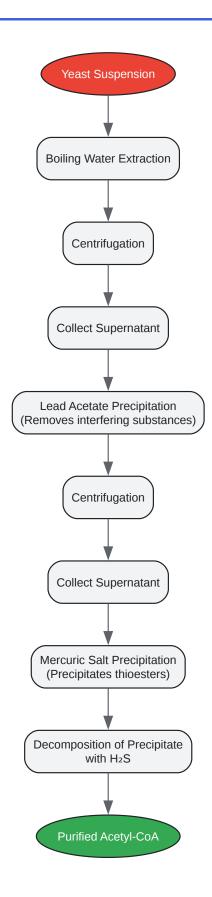
Measurement: The amount of acetylated sulfanilamide formed was measured colorimetrically
after diazotization and coupling with a chromogenic agent. The rate of acetylation was
proportional to the concentration of Coenzyme A in the preparation.

Isolation of Acetyl-CoA from Yeast (Lynen)

Feodor Lynen's breakthrough came from his work with yeast, from which he isolated the "activated" form of acetate.

Experimental Workflow:





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Workflow for the isolation of Acetyl-CoA from yeast.



Methodology:

- Yeast Extraction: A suspension of baker's yeast was extracted with boiling water to release small, heat-stable molecules, including Acetyl-CoA.
- Clarification: The extract was clarified by centrifugation to remove cell debris.
- Lead Acetate Precipitation: Lead acetate was added to the supernatant to precipitate interfering substances, such as phosphate and some proteins.
- Removal of Lead: Excess lead was removed from the supernatant by precipitation as lead sulfide (PbS) after treatment with hydrogen sulfide (H₂S).
- Mercuric Salt Precipitation: A mercuric salt was then added to the clarified extract to specifically precipitate thioesters, including Acetyl-CoA.
- Decomposition of the Mercury Complex: The mercury-thioester precipitate was collected and decomposed with H₂S to release the purified Acetyl-CoA.
- Final Purification: The final product was a concentrated solution of Acetyl-CoA, which was then subjected to further characterization.

Enzymatic Synthesis of Citrate (Ochoa)

Severo Ochoa's experiments provided the definitive functional link between Acetyl-CoA and the citric acid cycle.

Experimental System:

- Enzyme Source: Partially purified enzyme preparations from pigeon liver or crystalline
 "condensing enzyme" (citrate synthase) from pig heart.[6][8]
- Substrates: Oxaloacetate and a source of "active acetate" (initially crude, later purified Acetyl-CoA).
- Assay Method: Measurement of citrate formation.

Methodology:



- Reaction Mixture: The reaction mixture typically contained:
 - Phosphate buffer (pH ~7.4)
 - Oxaloacetate
 - A source of Acetyl-CoA (e.g., from the Lynen preparation or generated in situ from acetate,
 ATP, and a crude enzyme fraction containing acetyl-CoA synthetase)
 - The "condensing enzyme" preparation.
- Incubation: The mixture was incubated at a controlled temperature (e.g., 25°C).
- Termination of Reaction: The reaction was stopped, often by the addition of an acid to denature the enzyme.
- Measurement of Citrate: The amount of citrate produced was determined using a specific enzymatic assay. In this assay, the enzyme aconitase was used to convert citrate to isocitrate, and the subsequent dehydrogenation of isocitrate by isocitrate dehydrogenase was measured spectrophotometrically by following the reduction of NADP+ to NADPH at 340 nm. The increase in absorbance at 340 nm was directly proportional to the amount of citrate initially present.

Quantitative Data from Key Experiments

The early papers on Acetyl-CoA often reported activity in "units" rather than molar concentrations, as the pure substance was not yet available. However, some quantitative data can be extracted and summarized.

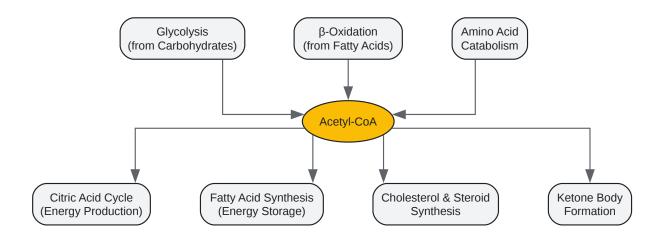


Experiment/Parame ter	Organism/Enzyme	Value/Observation	Reference
Coenzyme A Activity	Pigeon Liver Extract	1 unit = amount of CoA to produce half- maximal acetylation of sulfanilamide under specific assay conditions.	Lipmann, F. (1945)
Purity of Coenzyme A	Pigeon Liver	Initial extracts: ~0.25 units/mg. Purified preparations: up to 130 units/mg.	Lipmann, F. (Nobel Lecture, 1953)
Citrate Synthesis	Pigeon Liver Enzyme	Required ATP and CoA for citrate synthesis from acetate and oxaloacetate.	Stern, J. R., & Ochoa, S. (1951)[6]
Condensing Enzyme Activity	Crystalline Pig Heart Enzyme	Catalyzed the stoichiometric conversion of Acetyl-CoA and oxaloacetate to citrate and CoA.	Ochoa, S., et al. (1951)[8]

The Central Role of Acetyl-CoA in Metabolism

The discovery of Acetyl-CoA revealed its central position in intermediary metabolism, acting as a hub connecting several major metabolic pathways.





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Acetyl-CoA as a central hub in cellular metabolism.

Conclusion

The discovery of Acetyl Coenzyme A stands as a landmark achievement in the history of biochemistry. The meticulous and innovative experimental work of Fritz Lipmann, Feodor Lynen, Severo Ochoa, and their colleagues unraveled the identity of "active acetate" and established its fundamental role in cellular energy metabolism and biosynthesis. The experimental protocols and foundational quantitative data outlined in this guide not only provide a historical perspective but also highlight the elegant scientific reasoning that led to our current understanding of this vital molecule. The legacy of their work continues to influence modern research in metabolism, disease, and drug development.

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- To cite this document: BenchChem. [The Discovery and History of Acetyl Coenzyme A: A
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